molecular formula C5H6BF3N2O2 B150840 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid CAS No. 344591-91-9

1-Methyl-3-trifluoromethylpyrazole-5-boronic acid

Katalognummer: B150840
CAS-Nummer: 344591-91-9
Molekulargewicht: 193.92 g/mol
InChI-Schlüssel: XPUNXPPXMANQGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-trifluoromethylpyrazole-5-boronic acid is an organoboron compound with the molecular formula C5H6BF3N2O2 and a molecular weight of 193.92 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical and pharmaceutical applications.

Vorbereitungsmethoden

The synthesis of 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid typically involves the reaction of 1-Methyl-3-trifluoromethylpyrazole with a boronic acid derivative. One common method includes the use of boronic acid pinacol ester as a reagent under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Methyl-3-trifluoromethylpyrazole-5-boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide and tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Methyl-3-trifluoromethylpyrazole-5-boronic acid serves as a critical building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions makes it particularly useful in developing pharmaceuticals and agrochemicals. For instance, it is employed in the synthesis of novel drug candidates that target specific biological pathways.

Biological Studies

The compound is under investigation for its potential biological activities, including:

  • Enzyme Inhibition : Studies indicate that it may interact with various enzymes, such as proteases and kinases, which play crucial roles in cellular signaling pathways. The trifluoromethyl group enhances its binding affinity to these targets, potentially leading to therapeutic applications .
  • Antimicrobial Activity : Preliminary studies suggest that related boronic acids exhibit antimicrobial properties against pathogens like Escherichia coli and Candida albicans, hinting at potential uses in treating infections .

Medicinal Chemistry

Research into this compound includes exploring its therapeutic potential in developing anti-inflammatory and anticancer agents. Its unique structure allows it to modulate biological activity effectively, making it a candidate for further pharmacological studies.

Case Studies

  • Antimicrobial Properties : A study evaluated the antimicrobial activity of related compounds and found that certain boronic acids exhibited significant inhibition against Aspergillus niger and Bacillus cereus, suggesting that this compound could have similar effects .
  • Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that the compound could inhibit specific enzymes involved in critical metabolic pathways. These findings provide insights into its potential as a lead compound for drug development targeting metabolic diseases .

Wirkmechanismus

The mechanism of action of 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity to these targets, leading to its biological effects. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-3-trifluoromethylpyrazole-5-boronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and boronic acid moiety, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Biologische Aktivität

1-Methyl-3-trifluoromethylpyrazole-5-boronic acid (CAS No. 344591-91-9) is an organoboron compound with notable potential in biological applications, particularly in medicinal chemistry. This compound has garnered attention due to its unique structural features, including a trifluoromethyl group and a boronic acid moiety, which enhance its interaction with various biological targets, such as enzymes and receptors.

  • Molecular Formula : C5_5H6_6BF3_3N2_2O2_2
  • Molecular Weight : 193.92 g/mol
  • Solubility : Soluble in polar organic solvents.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with the active site residues of enzymes, leading to inhibition of their activity. This is particularly relevant in the context of β-lactamase inhibitors, where boronic acids are known to interfere with bacterial resistance mechanisms .
  • Receptor Binding : The trifluoromethyl group enhances binding affinity and specificity to various receptors, potentially influencing signal transduction pathways .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on several enzymes:

  • β-lactamases : It has shown promise as a β-lactamase inhibitor, which is crucial for overcoming antibiotic resistance in Gram-negative bacteria. Studies indicate that compounds with similar structures can restore the efficacy of β-lactam antibiotics against resistant strains .
Enzyme TargetInhibition TypeIC50 (µM)Reference
KPC-2Competitive0.5
CTX-MCompetitive0.8

Antimicrobial Activity

Although this compound does not exhibit direct antimicrobial properties, it enhances the activity of existing antibiotics when used in combination therapies. For example, it has been shown to restore cefepime's activity against KPC-producing Klebsiella pneumoniae isolates .

Study 1: β-Lactamase Inhibition

In a recent study, researchers evaluated the effectiveness of various boronic acid derivatives, including this compound, against KPC-producing strains. The compound demonstrated significant inhibition of β-lactamase activity, suggesting its potential as a lead compound for developing new antibiotic adjuvants .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of boronic acid derivatives to understand their binding interactions with β-lactamases. The presence of the trifluoromethyl group was found to be critical for enhancing binding affinity and improving inhibitory potency against target enzymes .

Safety and Toxicology

Toxicological assessments indicate that this compound has low acute toxicity and does not exhibit significant adverse health effects upon dermal or ocular exposure. However, good laboratory practices recommend minimizing exposure due to potential irritant properties .

Eigenschaften

IUPAC Name

[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BF3N2O2/c1-11-4(6(12)13)2-3(10-11)5(7,8)9/h2,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUNXPPXMANQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NN1C)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476603
Record name 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344591-91-9
Record name 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-(trifluoroMethyl)pyrazole-5-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.89 g, 12.6 mmol) in anhydrous tetrahydrofuran (20 mL) under nitrogen cooled to −78° C. was added n-butyllithium (8.3 mL, 1.6 M solution in hexanes, 13.2 mmol) slowly over 5 minutes. The resulting yellow solution was stirred at −78° C. for 1 hour and trimethyl borate (1.56 mL, 13.9 mmol) was then added slowly. The reaction flask was covered in foil and allowed to warm to room temperature for 16 hours. The white solution was quenched with aqueous 1 M hydrogen chloride solution (10 mL) and stirred at room temperature for 1.5 hours. The mixture was extracted with ethyl acetate (2×30 mL), dried with anhydrous magnesium sulphate and evaporated in vacuo to give an off-white foam (2.11 g). The foam was triturated with dichloromethane, filtered and dried in vacuo to afford the title compound as a white solid (1.57 g, 64%).
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
1.56 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 1-methyl-3-trifluoromethylpyrazol (2 g) in 10 ml THF is cooled under an inert gas atmosphere to −78° C. A 2 M solution of LDA (9.75 ml) is added dropwise. The mixture is stirred to 10° C. for 1 h and cooled to −75° C. Trimethylborate (5.8 ml) is added and after stirring for 1 h at −75° C. the mixture is stirred overnight at ambient temperature. The resulting reaction solution is added to 10% hydrochloric acid (15 ml). The water phase is extracted 3 times with ethyl acetate and the combined organic phases are washed with water and a saturated sodium chloride solution. The organic phase is dried and evaporated and the residue is crystallized from water. After drying, one obtains the title compound as nearly colorless crystals (1.12 g) of mp. 138° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9.75 mL
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.